molecular formula C18H26N2O B8138979 2-(2-Methylpropyl)spiro[1,5-dihydro-2-benzazepine-4,4'-piperidine]-3-one

2-(2-Methylpropyl)spiro[1,5-dihydro-2-benzazepine-4,4'-piperidine]-3-one

Cat. No.: B8138979
M. Wt: 286.4 g/mol
InChI Key: MLIGPFAWVSMROG-UHFFFAOYSA-N
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Description

2-(2-Methylpropyl)spiro[1,5-dihydro-2-benzazepine-4,4’-piperidine]-3-one is a complex organic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by having two rings that share a single atom, creating a unique three-dimensional structure. This particular compound features a spiro connection between a benzazepine and a piperidine ring, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropyl)spiro[1,5-dihydro-2-benzazepine-4,4’-piperidine]-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can afford a series of enantiomerically enriched protected piperidines .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . This method allows for the efficient formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules like 2-(2-Methylpropyl)spiro[1,5-dihydro-2-benzazepine-4,4’-piperidine]-3-one.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropyl)spiro[1,5-dihydro-2-benzazepine-4,4’-piperidine]-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, trifluoroacetic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-Methylpropyl)spiro[1,5-dihydro-2-benzazepine-4,4’-piperidine]-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)spiro[1,5-dihydro-2-benzazepine-4,4’-piperidine]-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to fit into binding sites that are not accessible to other molecules, potentially leading to unique biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-Methylpropyl)spiro[1,5-dihydro-2-benzazepine-4,4’-piperidine]-3-one apart is its specific combination of a benzazepine and piperidine ring, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(2-methylpropyl)spiro[1,5-dihydro-2-benzazepine-4,4'-piperidine]-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c1-14(2)12-20-13-16-6-4-3-5-15(16)11-18(17(20)21)7-9-19-10-8-18/h3-6,14,19H,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIGPFAWVSMROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC2=CC=CC=C2CC3(C1=O)CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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